

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS number

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Compound of Interest

Compound Name:	5-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Cat. No.:	B1403230

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An In-Depth Technical Guide to **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine**

Introduction

In the landscape of modern medicinal and agricultural chemistry, halogenated heterocycles are indispensable building blocks. Among these, trifluoromethylpyridines have garnered significant attention due to the unique properties conferred by the trifluoromethyl (-CF₃) group.^{[1][2]} The incorporation of a -CF₃ group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.^{[1][3]} This guide provides a comprehensive technical overview of **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine**, a key intermediate whose structural features make it a valuable precursor for the synthesis of complex bioactive molecules.^{[4][5]}

This document will delve into the physicochemical properties, a detailed synthesis protocol with mechanistic insights, and the potential applications of this versatile compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Physicochemical Properties and Specifications

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a substituted pyridine ring, functionalized with three distinct halogen moieties and a trifluoromethyl group. These features provide multiple reactive sites for further chemical transformations. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	823221-95-0	[4] [6] [7]
Molecular Formula	C ₆ H ₂ ClF ₃ IN	[4] [6]
Molecular Weight	307.44 g/mol	[4] [8]
IUPAC Name	5-chloro-4-iodo-2-(trifluoromethyl)pyridine	[4] [6]
Physical Form	White solid	[6]
Purity (Typical)	≥ 95%	[4]

Synthesis Protocol: Directed Ortho-Metalation and Iodination

The synthesis of **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine** is efficiently achieved through a directed ortho-metallation (DoM) strategy, followed by electrophilic quenching with iodine. This approach leverages the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen to direct deprotonation to the C4 position.

Experimental Protocol

Step 1: Preparation of the Reaction Assembly

- A 100-mL three-necked round-bottom flask is thoroughly dried and assembled with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- The flask is purged with an inert atmosphere of dry nitrogen to ensure anhydrous conditions, which are critical for the stability of the organolithium reagent.

Step 2: Reaction Setup

- A solution of the starting material, 5-chloro-2-(trifluoromethyl)pyridine (5.0 g, 27.62 mmol, 1.00 equivalent), is prepared in anhydrous tetrahydrofuran (THF, 50 mL) and added to the reaction flask.[\[6\]](#)

- The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Step 3: Deprotonation (Directed ortho-Metalation)

- Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is added dropwise to the stirred solution at -78 °C.[6] Typically, a slight excess (1.05 equivalents) is used to ensure complete deprotonation.
- The resulting mixture is stirred for 30 minutes at -78 °C.[6] During this time, the LDA selectively abstracts the proton at the C4 position, which is activated by the adjacent pyridine nitrogen and the C2-trifluoromethyl group, forming a lithiated intermediate.

Step 4: Iodination

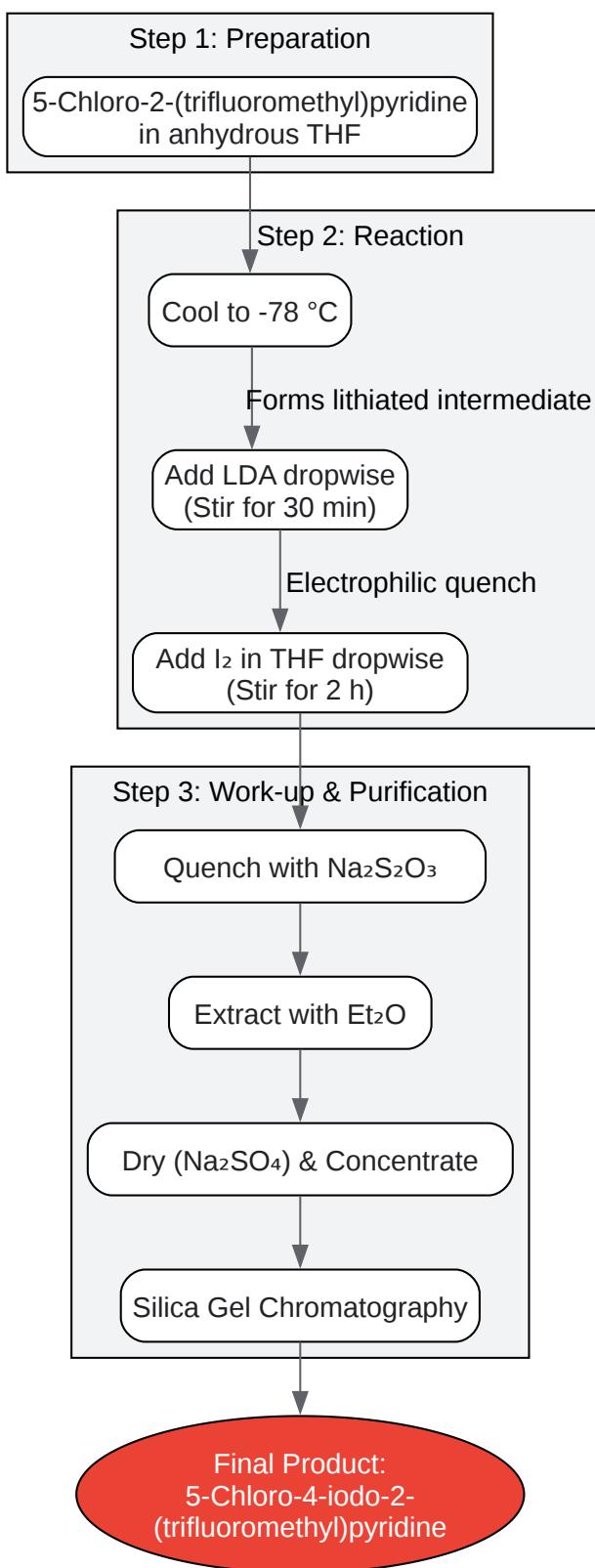
- A solution of iodine (I_2 , 7.4 g, 29.13 mmol, 1.05 equivalents) in anhydrous THF (10 mL) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.[6] The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond.
- The reaction mixture is stirred for an additional 2 hours at -78 °C to ensure the reaction goes to completion.[6]

Step 5: Work-up and Purification

- The reaction is quenched by the addition of 15 mL of a 1M aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to consume any unreacted iodine.[6]
- The mixture is diluted with 100 mL of water and transferred to a separatory funnel.
- The aqueous layer is extracted three times with 50 mL portions of diethyl ether.[6]
- The combined organic layers are washed with 50 mL of brine to remove residual water, dried over anhydrous sodium sulfate (Na_2SO_4), and filtered.[6]
- The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

- The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford **5-chloro-4-iodo-2-(trifluoromethyl)pyridine** as a white solid.[6]

Synthesis Workflow Diagram

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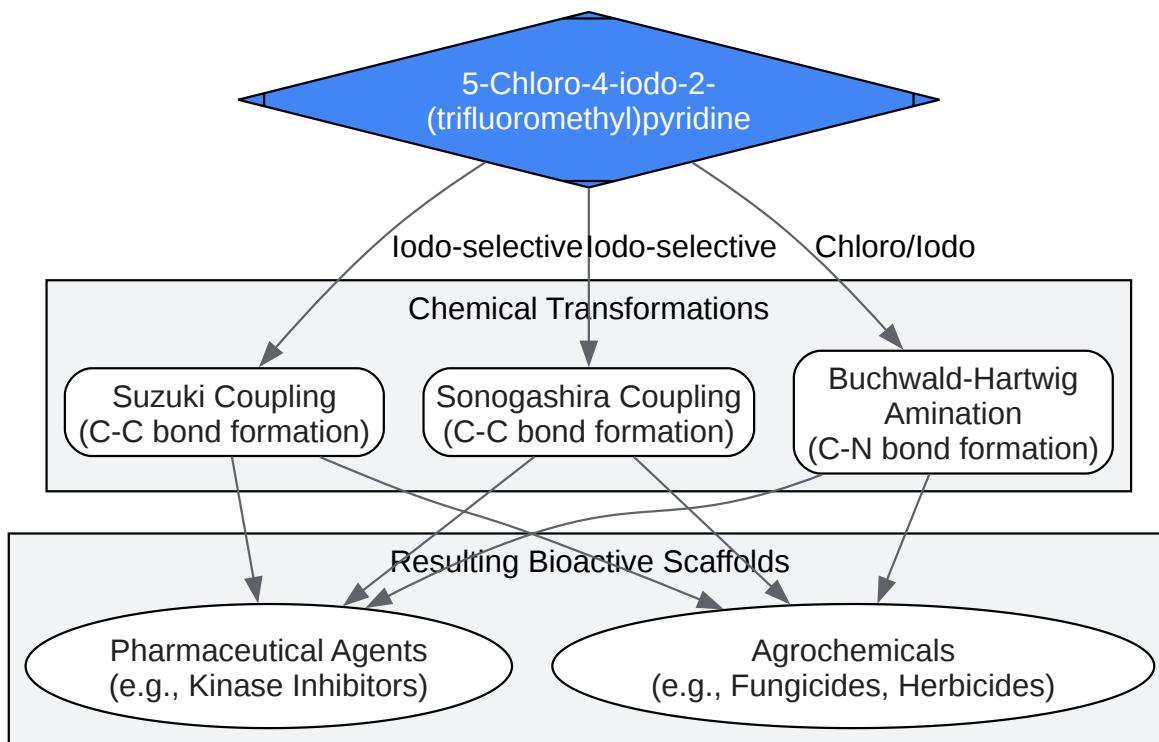
Caption: Synthesis workflow for **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine**.

Applications in Research and Development

The strategic placement of chloro, iodo, and trifluoromethyl groups on the pyridine scaffold makes **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine** a highly valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][9][10]

- **Pharmaceutical Development:** The trifluoromethylpyridine motif is a key component in many modern pharmaceuticals, including antiviral and antitumor agents.[2] The chloro and iodo substituents on this compound serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[1][11] This makes it an ideal starting material for synthesizing libraries of compounds for screening against various biological targets, such as protein kinases involved in cancer signaling pathways.[1]
- **Agrochemical Synthesis:** Trifluoromethylpyridines are integral to a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides.[2][9][10] The unique combination of halogens in **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine** allows for selective functionalization, enabling the synthesis of novel crop protection agents. The -CF₃ group, in particular, is known to enhance the efficacy and metabolic stability of these agents.[1]

Role as a Versatile Chemical Building Block



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Caption: Utility in synthesizing diverse bioactive compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **5-Chloro-4-iodo-2-(trifluoromethyl)pyridine** should be consulted before handling. However, based on data for structurally similar compounds such as 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine, the following precautions are advised:[12]

- Hazard Statements:
 - May be harmful if swallowed, in contact with skin, or if inhaled.[13]
 - Causes skin irritation.[12]
 - Causes serious eye irritation.[12]

- May cause respiratory irritation.[[12](#)]
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.[[12](#)]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[[12](#)]
 - Avoid breathing dust, fumes, or vapors.[[12](#)]
 - Wash hands thoroughly after handling.[[12](#)]
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[[13](#)]

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes.[[12](#)] For skin contact, wash with plenty of soap and water.[[12](#)]

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